molecular formula C11H14O5 B8478958 4-(2-Hydroxyethoxy)-3,5-dimethoxybenzaldehyde

4-(2-Hydroxyethoxy)-3,5-dimethoxybenzaldehyde

Cat. No.: B8478958
M. Wt: 226.23 g/mol
InChI Key: FFIFRDOLVXMDNW-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)-3,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O5 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

4-(2-hydroxyethoxy)-3,5-dimethoxybenzaldehyde

InChI

InChI=1S/C11H14O5/c1-14-9-5-8(7-13)6-10(15-2)11(9)16-4-3-12/h5-7,12H,3-4H2,1-2H3

InChI Key

FFIFRDOLVXMDNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCCO)OC)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Hydroxy-3,5-dimethoxybenzaldehyde (4.99 g, 27.4 mmol), 2-iodoethanol (9.43 g, 54.8 mmol), and potassium carbonate (7.56 g, 27.4 mmol) are added to 50 ml of DMF and left with stirring at 80° C. under a stream of nitrogen for 24 h. After cooling to RT, about 200 ml of water are added to the solution, which is acidified with 10% strength HCl and then extracted with chloroform. After drying with magnesium sulfate, the solvent is removed by distillation and the solid is isolated. For further purification, the solid is purified by column chromatography (flash: ethyl acetate/n-hexane (1:1)).
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
9.43 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Syringaldehyde (1.0 g,5.49 mmole), 2-iodo-1-ethanol (1.90 g,10.98 mmole) and potassium carbonate (1.90 g, 13.77 mmole) were added to 15 ml dry DMF and stirred for 24 hours at 80° C. under an argon atmosphere. The reaction mixture was added to 100 ml H2O and acidified with 10% HCl. The product was extracted into CHCl3, dried over MgSO4, and concentrated to an oil in vacuo. The remaining oil was purified by flash column chromatography using 1:1 hex/ethyl acetate as eluent (1.009 g, 81%). NMR: (CDCl3) 3.23,t,1H; 3.73,m,2H; 3.93,s,6H; 4.20,t,2H; 7.13,s,2H; 9.87,s,1H M.S. (CI): 227 (100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-(4-hydroxymethyl-2,6-dimethoxyphenoxy)ethanol (1.78 g, 7.8 mmol) in methylene chloride (39 mL, 0.2 M) was added MnO2 (6.8 g, 78 mmol). The reaction mixture was stirred for 3 hours at room temperature, then subjected to celite filtration, and evaporated under reduced pressure. Recrystallization of the residue from diethyl ether gave a colorless granular crystal (1.586 g, 89.8%, m.p. 69 to 70° C.).
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
Name
Quantity
6.8 g
Type
catalyst
Reaction Step One
Yield
89.8%

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